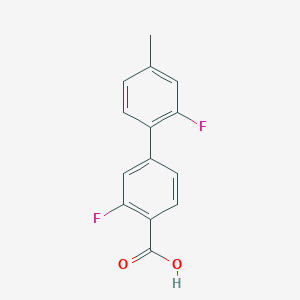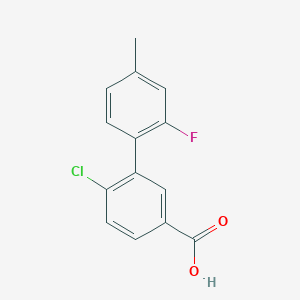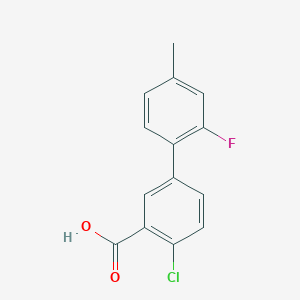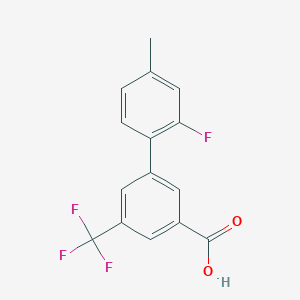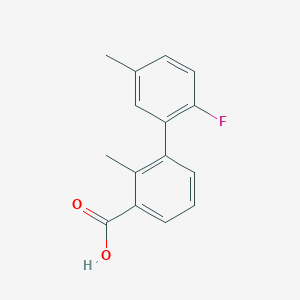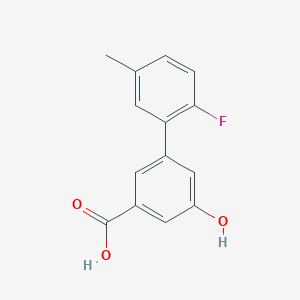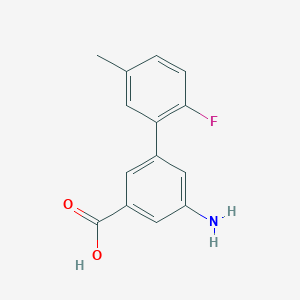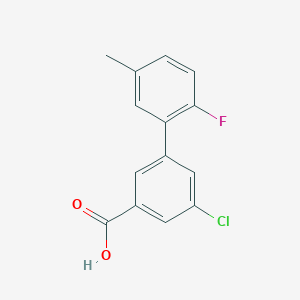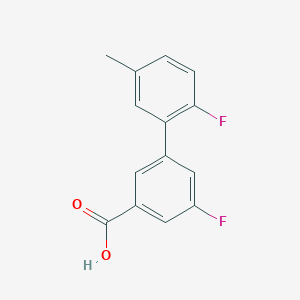
5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% (5-F3-2FMPBA-95%) is a fluorinated benzoic acid derivative. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 263.2 g/mol. It is a widely used reagent in organic synthesis due to its high solubility in both polar and non-polar solvents. 5-F3-2FMPBA-95% has been found to have several applications in scientific research, including as an inhibitor of enzymes, as a fluorescent probe, and as a reagent for the synthesis of other compounds.
科学的研究の応用
5-F3-2FMPBA-95% has been found to have several applications in scientific research. It has been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. It has also been used as a fluorescent probe for the detection of organic compounds, and as a reagent for the synthesis of other compounds. 5-F3-2FMPBA-95% has also been used to study the interaction between proteins and DNA, as well as the binding of proteins to small molecules.
作用機序
5-F3-2FMPBA-95% is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. It is also believed to act as a fluorescent probe by binding to the target molecule and emitting light upon excitation. As a reagent for the synthesis of other compounds, 5-F3-2FMPBA-95% is believed to act as a nucleophile, forming covalent bonds with the target molecule.
Biochemical and Physiological Effects
5-F3-2FMPBA-95% has been found to have no significant adverse effects on biochemical and physiological processes. It has been found to be non-toxic and non-mutagenic, and has no known effects on the cardiovascular, respiratory, or nervous systems.
実験室実験の利点と制限
The main advantages of using 5-F3-2FMPBA-95% in laboratory experiments are its high solubility in both polar and non-polar solvents, its low toxicity, and its ability to act as an inhibitor of enzymes, a fluorescent probe, and a reagent for the synthesis of other compounds. The main limitation of 5-F3-2FMPBA-95% is its low stability in air, which can lead to degradation of the compound over time.
将来の方向性
The potential future directions for 5-F3-2FMPBA-95% include further research into its use as an inhibitor of enzymes, a fluorescent probe, and a reagent for the synthesis of other compounds. Additionally, further research into its stability in air and its potential adverse effects on biochemical and physiological processes could be conducted. Finally, further research into its potential applications in the pharmaceutical and medical fields could be conducted.
合成法
5-F3-2FMPBA-95% can be synthesized from the reaction of 5-fluorobenzoic acid with 2-fluoro-5-methylphenyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as ethanol or dimethylformamide, and the reaction proceeds in a three-step process. In the first step, the bromide is protonated to form the carboxylic acid. In the second step, the carboxylic acid is nucleophilically attacked by the fluorinated benzoic acid to form the desired product. In the third step, the desired product is isolated and purified by recrystallization.
特性
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-13(16)12(4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZSEWOJYIJWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689225 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-05-2 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


